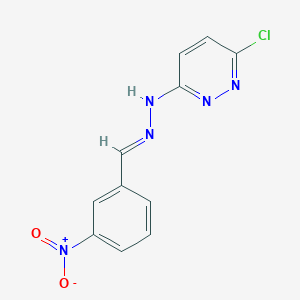
Benzaldehyde, 3-nitro-, (6-chloropyridazin-3-yl)hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Nitrobenzaldehyde (6-chloro-3-pyridazinyl)hydrazone: is an organic compound that combines the structural features of 3-nitrobenzaldehyde and 6-chloro-3-pyridazinyl hydrazone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-nitrobenzaldehyde typically involves the nitration of benzaldehyde using nitric acid, yielding primarily the meta-isomer . For the preparation of 3-nitrobenzaldehyde (6-chloro-3-pyridazinyl)hydrazone, the following steps are generally involved:
Nitration of Benzaldehyde: Benzaldehyde is nitrated using a mixture of concentrated sulfuric acid and fuming nitric acid, maintaining the temperature below 10°C to obtain 3-nitrobenzaldehyde.
Formation of Hydrazone: 3-nitrobenzaldehyde is then reacted with 6-chloro-3-pyridazinyl hydrazine under controlled conditions to form the desired hydrazone derivative.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in 3-nitrobenzaldehyde can undergo oxidation reactions, often leading to the formation of carboxylic acids.
Reduction: The nitro group can be selectively reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Grignard reagents (RMgX) or organolithium reagents (RLi).
Major Products:
Oxidation: 3-nitrobenzoic acid.
Reduction: 3-aminobenzaldehyde.
Substitution: Various substituted benzaldehyde derivatives.
Scientific Research Applications
Chemistry: 3-Nitrobenzaldehyde (6-chloro-3-pyridazinyl)hydrazone is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials and catalysts.
Biology and Medicine: . The pyridazine ring system is known for its biological activity, making this compound a valuable scaffold for drug discovery.
Industry: In the industrial sector, 3-nitrobenzaldehyde derivatives are used in the production of dyes, pigments, and other specialty chemicals. The hydrazone derivative may also find applications in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-nitrobenzaldehyde (6-chloro-3-pyridazinyl)hydrazone involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the hydrazone moiety can form stable complexes with metal ions, influencing various biochemical pathways . The exact molecular targets and pathways depend on the specific application and the biological context.
Comparison with Similar Compounds
3-Nitrobenzaldehyde: A precursor to various organic compounds, including pharmaceuticals and dyes.
6-Chloro-3-pyridazinyl hydrazine: Known for its biological activity and used in the synthesis of various heterocyclic compounds.
Uniqueness: 3-Nitrobenzaldehyde (6-chloro-3-pyridazinyl)hydrazone combines the properties of both 3-nitrobenzaldehyde and 6-chloro-3-pyridazinyl hydrazine, making it a versatile compound with potential applications in multiple fields. Its unique structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.
Properties
Molecular Formula |
C11H8ClN5O2 |
|---|---|
Molecular Weight |
277.66 g/mol |
IUPAC Name |
6-chloro-N-[(E)-(3-nitrophenyl)methylideneamino]pyridazin-3-amine |
InChI |
InChI=1S/C11H8ClN5O2/c12-10-4-5-11(16-14-10)15-13-7-8-2-1-3-9(6-8)17(18)19/h1-7H,(H,15,16)/b13-7+ |
InChI Key |
ATYRSERUSOMCNR-NTUHNPAUSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/NC2=NN=C(C=C2)Cl |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC2=NN=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















